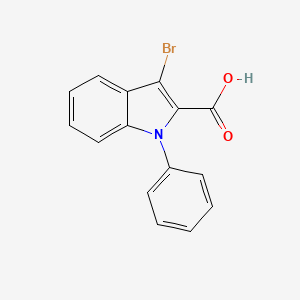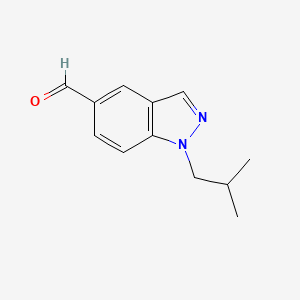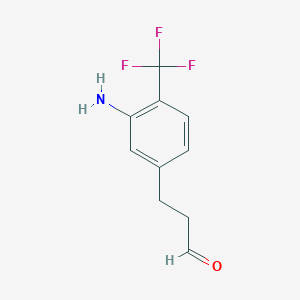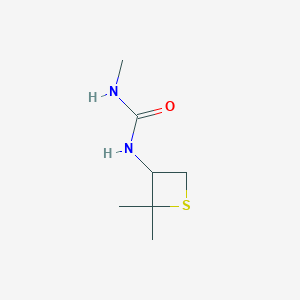
1-(2,2-Dimethylthietan-3-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylthietan-3-yl)-3-methylurea is a synthetic organic compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles, which are known for their unique chemical properties and reactivity. The presence of the thietane ring in this compound imparts distinct characteristics that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylthietan-3-yl)-3-methylurea typically involves the reaction of 2,2-dimethylthietane with an appropriate isocyanate or urea derivative. One common method includes the nucleophilic addition of 2,2-dimethylthietane to methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylthietan-3-yl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the urea moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thietane ring is opened by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced urea derivatives.
Substitution: Thietane ring-opened products with various substituents.
Scientific Research Applications
1-(2,2-Dimethylthietan-3-yl)-3-methylurea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylthietan-3-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The urea moiety may also contribute to its activity by forming hydrogen bonds with target proteins or enzymes, modulating their function.
Comparison with Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.
Uniqueness: 1-(2,2-Dimethylthietan-3-yl)-3-methylurea is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H14N2OS |
|---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
1-(2,2-dimethylthietan-3-yl)-3-methylurea |
InChI |
InChI=1S/C7H14N2OS/c1-7(2)5(4-11-7)9-6(10)8-3/h5H,4H2,1-3H3,(H2,8,9,10) |
InChI Key |
MUVZGGVWPBXXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13019521.png)
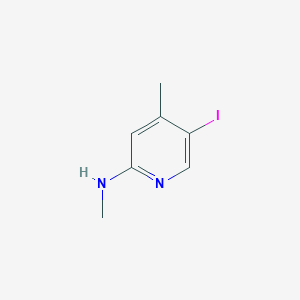
![2-Ethyltetrahydro-1H-imidazo[5,1-c][1,4]thiazine-1,3(2H)-dione](/img/structure/B13019528.png)
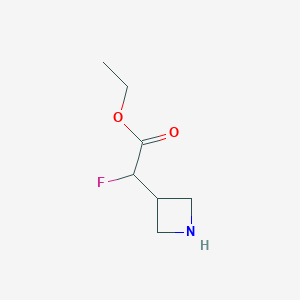
![tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13019545.png)
![5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide](/img/structure/B13019552.png)
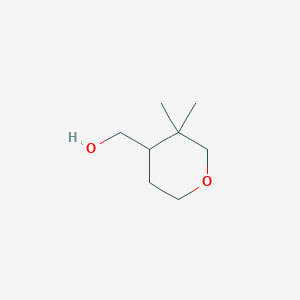
![4-Methoxythiazolo[4,5-c]pyridin-2-amine](/img/structure/B13019581.png)
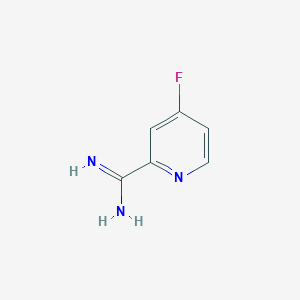
![tert-Butyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B13019588.png)
![tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13019592.png)
